

# Technical Guide: Certificate of Analysis for Dibenzo[a,c]anthracene-13C6

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## Compound of Interest

Compound Name: Dibenzo[a,c]anthracene-13C6

Cat. No.: B15583946

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled polycyclic aromatic hydrocarbon (PAH), **Dibenzo[a,c]anthracene-13C6**. This document is intended to assist researchers, scientists, and professionals in drug development in understanding and evaluating the quality of this stable isotope-labeled standard.

## Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for **Dibenzo[a,c]anthracene-13C6**. These values are representative and may vary between different manufacturing lots and suppliers.

Table 1: Identity and Purity

Parameter	Specification	Result
Chemical Name	Dibenzo[a,c]anthracene-13C6	Conforms
Molecular Formula	C <sub>16</sub> <sup>13</sup> C <sub>6</sub> H <sub>14</sub>	Conforms
Molecular Weight	284.3 g/mol	Conforms
Appearance	White to off-white solid	Conforms
Chemical Purity (HPLC)	≥98%	99.80% <a href="#">[1]</a>
Solubility	Soluble in chloroform, methanol	Conforms <a href="#">[1]</a>

Table 2: Isotopic Enrichment and Composition

Parameter	Specification	Result
Isotopic Enrichment	≥99 atom % <sup>13</sup> C	Conforms
Isotopic Purity (MS)	Report Value	Conforms to structure

## Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical techniques for polycyclic aromatic hydrocarbons.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of the **Dibenzo[a,c]anthracene-13C6** standard by separating it from any non-labeled or other impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

- Column: A C18 reversed-phase column (e.g., ODS-C18, 150 x 4.6 mm I.D.) is commonly used for the separation of PAHs.[2]
- Mobile Phase: A gradient of acetonitrile and water is typically employed. For Mass-Spec (MS) compatible applications, formic acid may be used as a modifier instead of phosphoric acid.[3] A common mobile phase composition is a mixture of acetonitrile and a phosphate buffer.[2]
- Flow Rate: A typical flow rate is 1.0 mL/min.[4]
- Column Temperature: The column is often maintained at an elevated temperature, for example, 60°C, to improve peak shape and reduce analysis time.[2][4]
- Detection: UV detection is commonly performed at a wavelength of 254 nm.[2][4]
- Procedure: A known concentration of the **Dibenzo[a,c]anthracene-13C6** standard is dissolved in a suitable solvent and injected into the HPLC system. The peak area of the main component is used to calculate the purity relative to any detected impurities.

## Mass Spectrometry (MS) for Isotopic Purity and Confirmation of Structure

Objective: To confirm the molecular weight and determine the isotopic purity of the **Dibenzo[a,c]anthracene-13C6** standard.

Methodology:

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC/MS) or liquid chromatograph (LC/MS).
- Ionization Mode: Electron Ionization (EI) is commonly used in GC/MS for PAHs.[5]
- Analysis Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity.[5]
- Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured. For **Dibenzo[a,c]anthracene-13C6**, the

molecular ion peak is expected at  $m/z$  284.3. The isotopic distribution is analyzed to confirm the incorporation of six  $^{13}\text{C}$  atoms and to determine the isotopic enrichment. The absence of significant peaks at the  $m/z$  of the unlabeled compound (278.35) further confirms the high isotopic purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

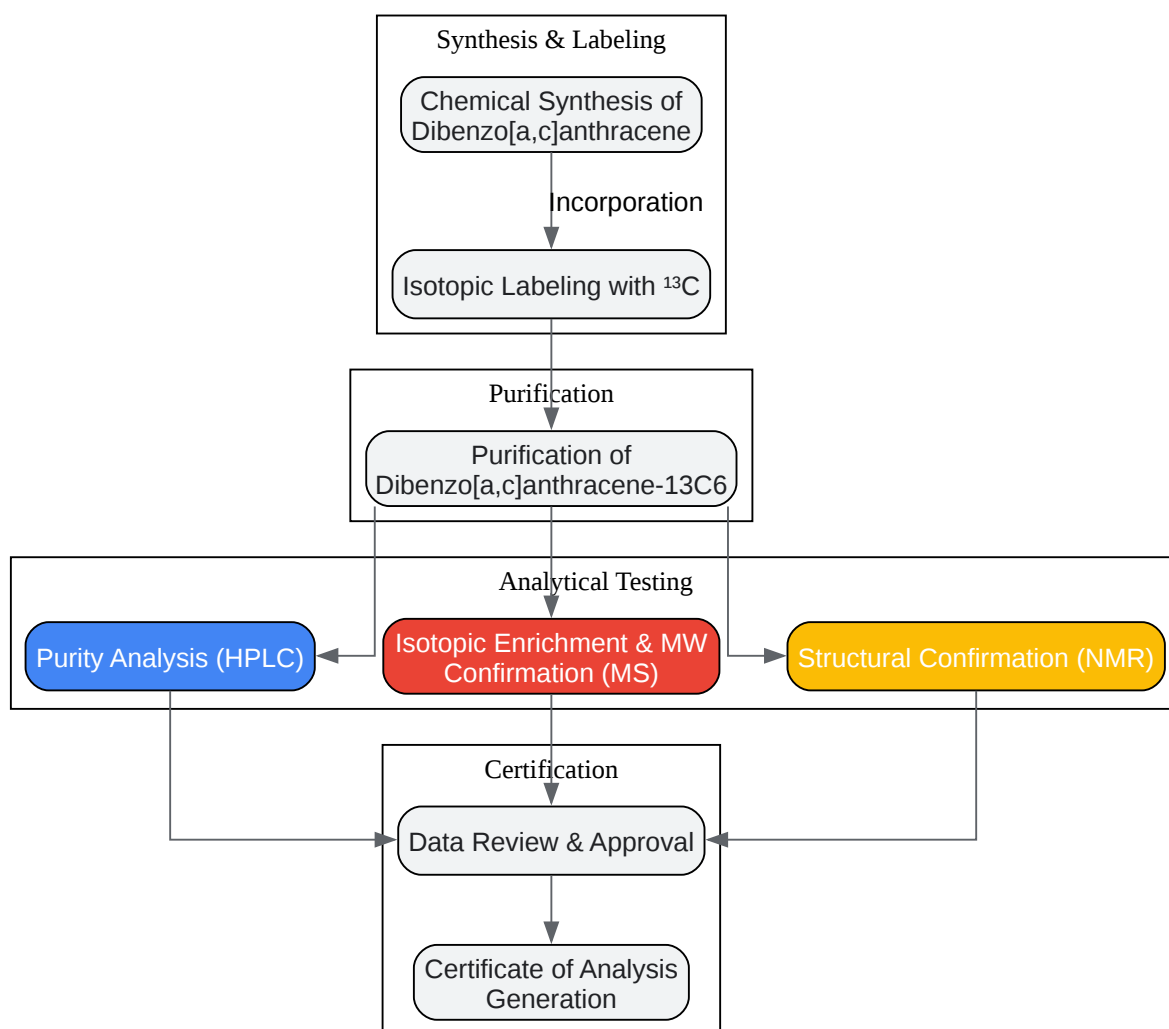
Objective: To confirm the chemical structure of the **Dibenzo[a,c]anthracene- $^{13}\text{C}_6$**  standard.

Methodology:

- Instrumentation: A high-field NMR spectrometer.
- Solvent: A deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ), is used to dissolve the sample. [\[6\]](#)[\[7\]](#)
- Analysis:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired.
- Procedure: The sample is dissolved in the deuterated solvent, and the NMR spectra are recorded. The  $^1\text{H}$  NMR spectrum is compared to the known spectrum of Dibenzo[a,c]anthracene to confirm the proton environment. The  $^{13}\text{C}$  NMR spectrum will show characteristic shifts and couplings due to the presence of the  $^{13}\text{C}$  labels, confirming their position and number. The spectrum should conform to the expected structure.[\[1\]](#)

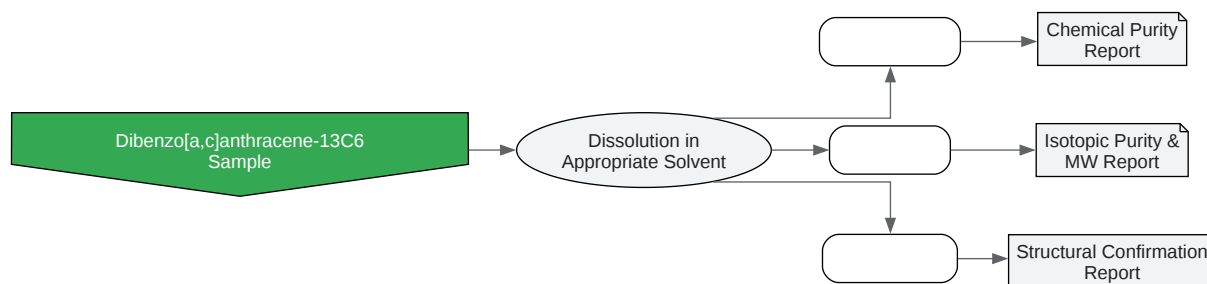
## Workflow and Pathway Diagrams

The following diagrams illustrate the typical workflow for the certification of a chemical standard and the general analytical workflow.



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Caption: Workflow for the Synthesis and Certification of **Dibenzo[a,c]anthracene-13C6**.



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Caption: General Analytical Workflow for Quality Control Testing.

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